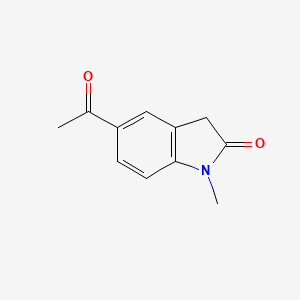
1-(3-bromo-5-fluorophenyl)-N-methylmethanamine
Overview
Description
1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine is a chemical compound characterized by a bromine and fluorine atom on a phenyl ring, attached to a methanamine group with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-5-fluorobenzene with methylamine under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or amide derivatives.
Substitution: Substitution reactions can occur at the bromine or fluorine positions, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and silver nitrate (AgNO₃) are used for halogen substitution reactions.
Major Products Formed:
Oxidation Products: 1-(3-bromo-5-fluorophenyl)ethanone and 1-(3-bromo-5-fluorophenyl)ethanoic acid.
Reduction Products: 1-(3-bromo-5-fluorophenyl)ethanamine and 1-(3-bromo-5-fluorophenyl)ethanamide.
Substitution Products: 1-(3-iodo-5-fluorophenyl)-N-methylmethanamine and 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine is similar to other halogenated phenyl compounds, such as 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine and 1-(3-iodo-5-fluorophenyl)-N-methylmethanamine. These compounds share structural similarities but differ in their halogen substituents, which can lead to variations in their chemical reactivity and biological activity.
Comparison with Similar Compounds
1-(3-chloro-5-fluorophenyl)-N-methylmethanamine
1-(3-iodo-5-fluorophenyl)-N-methylmethanamine
1-(3-bromo-4-fluorophenyl)-N-methylmethanamine
1-(3-bromo-2-fluorophenyl)-N-methylmethanamine
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPERSHBPVGODCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)



![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)



